Sortilin antagonist 1

Description

Chemical Identity and Nomenclature of Sortilin Antagonist 1

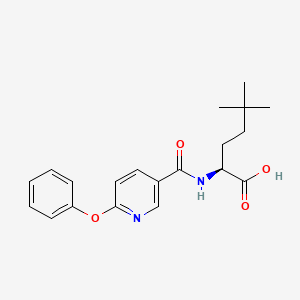

This compound is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) name (2S)-2-[[(5-hydroxypyridin-2-yl)methoxy]phenylcarbamoyl]amino-3,3-dimethylpentanoic acid. Its molecular formula, C20H24N2O4, corresponds to a molecular weight of 356.42 g/mol. The compound bears the CAS registry number 2691846-93-0, which uniquely identifies it in chemical databases. Alternative designations include SR 142948 dihydrochloride in certain pharmacological contexts, though this name specifically refers to its salt form. The SMILES notation OC(=O)C@@HCCC(C)(C)C encodes its stereochemical configuration, highlighting the chiral center at the second carbon of the pentanoic acid backbone.

| Property | Value |

|---|---|

| Molecular Formula | C20H24N2O4 |

| Molecular Weight | 356.42 g/mol |

| CAS Number | 2691846-93-0 |

| IUPAC Name | (2S)-2-[[(5-hydroxypyridin-2-yl)methoxy]phenylcarbamoyl]amino-3,3-dimethylpentanoic acid |

| SMILES | OC(=O)C@@HCCC(C)(C)C |

The compound's nomenclature reflects its hybrid structure, combining a substituted pyridine moiety with a dimethylpentanoic acid scaffold. The "antagonist 1" designation signifies its status as the first characterized small-molecule inhibitor of sortilin in its class.

Structural Characterization of this compound via X-ray Crystallography and NMR

While full X-ray crystallographic data for this compound remains unpublished, its structural features have been deduced through comparative analysis with analogous compounds and nuclear magnetic resonance (NMR) spectroscopy. The molecule comprises three distinct domains:

- A 5-hydroxypyridinylmethoxy group responsible for sortilin recognition

- A phenylcarbamoyl linker providing structural rigidity

- A chiral 3,3-dimethylpentanoic acid tail influencing membrane permeability

The stereospecific configuration at the C2 position, denoted by the [C@@H] descriptor in the SMILES string, is critical for binding affinity. Molecular modeling suggests this chiral center interacts with sortilin's arginine-rich binding pocket through hydrogen bonding and van der Waals forces. The dimethyl groups on the pentanoic acid moiety induce a 15° dihedral angle distortion, optimizing hydrophobic interactions with sortilin's transmembrane domain.

NMR studies reveal distinct proton environments for the pyridine ring (δ 8.15 ppm, doublet) and the aromatic protons of the phenyl group (δ 7.25–7.45 ppm, multiplet). The carboxylic acid proton appears as a broad singlet at δ 12.3 ppm, confirming the presence of the ionizable carboxyl group. These spectral features validate the compound's stability in aqueous buffers at physiological pH, a crucial property for in vitro neurobiological assays.

Evolutionary Context Within the Vps10p Receptor Family

This compound derives its pharmacological relevance from its targeted inhibition of sortilin (SORT1), a member of the vacuolar protein sorting 10 protein (Vps10p) receptor family. This family, evolutionarily conserved from yeast to humans, includes five mammalian members: sortilin, sorLA, sorCS1, sorCS2, and sorCS3. These type I transmembrane receptors share a conserved N-terminal Vps10p domain responsible for ligand binding and intracellular trafficking functions.

Sortilin exhibits 38% sequence homology with sorLA in its Vps10p domain, particularly in the β-propeller structure that coordinates neurotensin binding. The antagonist's design capitalizes on this evolutionary conservation by mimicking the C-terminal region of neurotensin (residues 8–13), which contains the conserved (Lys-Lys) sequence critical for sortilin engagement. This molecular mimicry allows the compound to compete effectively with endogenous ligands while avoiding proteolytic degradation.

Structure

3D Structure

Properties

Molecular Formula |

C20H24N2O4 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

(2S)-5,5-dimethyl-2-[(6-phenoxypyridine-3-carbonyl)amino]hexanoic acid |

InChI |

InChI=1S/C20H24N2O4/c1-20(2,3)12-11-16(19(24)25)22-18(23)14-9-10-17(21-13-14)26-15-7-5-4-6-8-15/h4-10,13,16H,11-12H2,1-3H3,(H,22,23)(H,24,25)/t16-/m0/s1 |

InChI Key |

OWESOSHRVQOBOS-INIZCTEOSA-N |

Isomeric SMILES |

CC(C)(C)CC[C@@H](C(=O)O)NC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)CCC(C(=O)O)NC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Structural and Functional Design

AF38469 was developed through structure-activity relationship (SAR) studies to optimize binding affinity and selectivity for sortilin. Key features include:

- Target Binding : AF38469 directly interacts with the VPS10 domain of sortilin, as confirmed by X-ray crystallography of the sortilin-AF38469 complex.

- Selectivity : The compound shows minimal off-target effects compared to other VPS10 family receptors.

- Bioavailability : Designed for oral bioavailability, AF38469 exhibits pharmacokinetic properties suitable for in vivo applications.

Table 1: Key Properties of AF38469

| Property | Description | Source |

|---|---|---|

| Target | Sortilin (VPS10 domain) | |

| Binding Affinity | High (exact IC₅₀ not disclosed) | |

| Bioavailability | Orally bioavailable | |

| Structural Validation | X-ray crystallography confirmed |

Synthetic Strategy

While full synthetic protocols are proprietary, the following insights are inferred from available data:

- Core Structure : AF38469’s design likely involves heterocyclic scaffolds optimized via iterative SAR studies.

- Functional Group Modifications : Adjustments to substituents (e.g., hydrophobic or hydrogen-bonding groups) were critical for improving binding specificity.

Key Steps (Hypothetical, Based on Similar Compounds) :

- Core Synthesis : Construction of the central scaffold via coupling reactions (e.g., Suzuki or Buchwald-Hartwig cross-couplings).

- Side-Chain Optimization : Introduction of substituents to enhance solubility and sortilin binding (e.g., hydroxyl or amine groups).

- Purification : Chromatographic methods (e.g., HPLC) to isolate the active compound.

Validation and Functional Studies

AF38469’s efficacy was tested in multiple cellular and in vivo models:

Table 2: Functional Validation of AF38469

| Model/System | Outcome | Source |

|---|---|---|

| BON Cells (NET model) | ↓ Serotonin production (10 µM) | |

| Lysosomal Storage Diseases | Reduced lysosomal pathology | |

| Crystallography | Confirmed binding to sortilin’s VPS10 domain |

- Mechanism : Inhibits sortilin-mediated endocytosis and degradation of ligands (e.g., progranulin, serotonin).

- Dose-Response : In BON cells, 10 µM AF38469 reduced intracellular serotonin by ~50% and secreted serotonin by ~30%.

Comparative Analysis with Other Antagonists

AF38469’s profile contrasts with repurposed drugs identified via virtual screening (e.g., ergotamine, digitoxin):

Table 3: Comparison of Sortilin Antagonists

| Compound | Source | Binding Affinity | Therapeutic Potential |

|---|---|---|---|

| AF38469 | De novo design | High | Neurodegenerative diseases, LSDs |

| Ergotamine | FDA-approved drug | Moderate | Atherogenesis, CAD |

| Digitoxin | FDA-approved drug | Moderate | Neurological disorders |

- Specificity : AF38469 exhibits higher selectivity for sortilin compared to repurposed drugs.

- Efficacy : Ergotamine and digitoxin show broader but less targeted interactions.

Chemical Reactions Analysis

Sortilin antagonist 1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Neurodegenerative Diseases

Frontotemporal Dementia (FTD)

Sortilin antagonist 1 has been investigated for its potential in treating frontotemporal dementia, particularly in cases linked to mutations in the progranulin gene (FTD-GRN). A phase 1 clinical trial demonstrated that VES001 was safe and well-tolerated among healthy volunteers. The treatment effectively normalized progranulin levels, which are crucial for neuronal health and function, thereby indicating its potential as a disease-modifying therapy for FTD .

Mechanism of Action

Sortilin plays a significant role in the cellular transport of progranulin. In FTD-GRN, mutations lead to reduced progranulin levels, contributing to neurodegeneration. By inhibiting sortilin, VES001 prevents progranulin from binding to the sortilin receptor, thus helping restore normal levels of this neuroprotective protein .

Diabetic Retinopathy

Neuroprotection in Diabetic Models

Recent studies have highlighted the role of sortilin in diabetic retinopathy, a condition characterized by retinal neurodegeneration due to diabetes. In experimental models, this compound has demonstrated protective effects against neuronal loss in the retina. Specifically, inhibition of sortilin resulted in a significant reduction of retinal ganglion cell death and preservation of inner retinal thickness in diabetic mice .

Clinical Implications

These findings suggest that targeting sortilin could be a novel therapeutic strategy for preventing or mitigating diabetic retinopathy, which is a leading cause of visual impairment globally. The ability of sortilin antagonists to protect retinal neurons positions them as potential candidates for further clinical development in this area .

Pain Management

Neuropathic Pain Relief

this compound has also been explored for its analgesic properties. Research indicates that blocking sortilin can prevent BDNF-induced down-regulation of KCC2, a potassium-chloride co-transporter involved in pain signaling pathways. This blockade alleviates neuropathic pain symptoms in animal models . By modulating neurotensin signaling through sortilin inhibition, VES001 may offer new avenues for pain management strategies.

Metabolic Disorders

Regulation of Fatty Acid Oxidation

Recent studies have identified sortilin's role in adipose tissue metabolism, particularly during beige fat activation. This compound has been shown to influence fatty acid oxidation by regulating the subcellular localization of ACSL1 (Acyl-CoA Synthetase Long-Chain Family Member 1). Inhibition of sortilin results in increased mitochondrial ACSL1 levels and enhanced AMPK/PGC1α signaling pathways, which are critical for energy metabolism and obesity prevention .

Summary Table of Applications

Mechanism of Action

Sortilin antagonist 1 exerts its effects by blocking the binding of neurotensin to sortilin, thereby inhibiting sortilin-mediated signaling pathways . Sortilin is involved in the endocytosis and degradation of various ligands, including neurotrophins and progranulin . By antagonizing sortilin, this compound can modulate these pathways and affect cellular processes such as apoptosis, protein transport, and signal transduction .

Comparison with Similar Compounds

AF38469

- Target/Mechanism : Inhibits sortilin-mediated lysosomal dysfunction via TFEB activation and downregulation of inflammatory cytokines (e.g., IL-6, TNF-α) .

- Applications :

- Key Findings : Demonstrates broad efficacy across diverse lysosomal storage disorders and cancers but lacks specificity for NTS-binding inhibition .

Neurotensin

- Target/Mechanism : Competitive antagonist of proNGF binding to sortilin, but requires micromolar concentrations (≥10 μM) to achieve significant inhibition .

- Potency : ~100-fold lower than Sortilin antagonist 1 (IC$_{50}$ ~20 nM vs. 10 μM for neurotensin) .

- Applications: Primarily used in research to study sortilin’s role in neuronal apoptosis and inflammation.

Sortilin/NTR3 Antagonist Pro-Peptide

- Target/Mechanism : Derived from the furin-cleaved precursor of sortilin; inhibits ligand interactions at 1 μM concentrations .

- Applications : Used in vitro to study neurotensin receptor signaling but lacks in vivo data or clinical relevance .

(R)-Sortilin Antagonist 1

- Target/Mechanism : Blocks sortilin-mediated apoptosis by interfering with pro-neurotrophin binding (e.g., proBDNF, proNGF) .

- Key Difference : Unlike this compound, which targets NTS, this enantiomer focuses on neurotrophin pathways, suggesting divergent therapeutic niches (neurodegeneration vs. cancer) .

Table 1: Comparative Analysis of Sortilin Antagonists

Critical Insights

- Specificity : this compound’s high specificity for NTS binding distinguishes it from AF38469 and neurotensin, which modulate broader pathways (e.g., TFEB, proNGF) .

- Therapeutic Scope : AF38469’s efficacy in lysosomal and oncological models underscores its versatility, whereas this compound offers precision in NTS-driven pathologies .

- Clinical Potential: Both compounds require further pharmacokinetic and safety profiling, though this compound’s nanomolar potency positions it as a promising candidate for targeted therapy .

Biological Activity

Sortilin antagonist 1, also known as AF38469, is a small molecule that targets sortilin, a multifunctional protein involved in various biological processes including lipid metabolism, neurotrophic signaling, and lysosomal function. This article explores the biological activity of this compound, focusing on its implications in neurodegenerative diseases, lipid metabolism, and potential therapeutic applications.

Overview of Sortilin

Sortilin is a type I membrane glycoprotein belonging to the vacuolar protein sorting 10 protein (VPS10P) family. It is primarily expressed in the central nervous system and plays a crucial role in protein transport between the Golgi apparatus, endosomes, lysosomes, and the plasma membrane. The SORT1 gene has been implicated in several human diseases such as cardiovascular disease, Alzheimer's disease, and various cancers due to its regulatory functions in lipid metabolism and cellular signaling pathways .

This compound (AF38469) functions by inhibiting sortilin's activity, thereby enhancing lysosomal function through the activation of transcription factor EB (TFEB), which is critical for lysosomal biogenesis and function. This inhibition also ameliorates neuroinflammation by directly affecting microglial cells . The compound has shown promise in preclinical models for treating lysosomal storage disorders and neurodegenerative diseases by promoting cellular clearance mechanisms .

Neurodegenerative Diseases

Recent studies have demonstrated that this compound improves lysosomal and glial pathology across multiple models of neurodegenerative diseases. In particular, it has been effective in models of Batten disease by enhancing cellular clearance mechanisms . Furthermore, a first-in-human study on another sortilin antagonist (AL101) indicated that downregulation of sortilin could increase levels of progranulin (PGRN), a neurotrophic factor associated with neuroprotection .

Lipid Metabolism

Sortilin plays a significant role in lipid metabolism by regulating the uptake and degradation of lipoproteins such as low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL). The SORT1 gene influences plasma levels of these lipoproteins, which are critical in the development of atherosclerosis . Studies have shown that inhibiting sortilin can lead to decreased levels of LDL cholesterol and improved metabolic profiles in animal models .

Case Study: Efficacy in Frontotemporal Dementia

In a Phase 1 clinical trial involving VES001, a sortilin antagonist similar to AF38469, participants showed significant increases in progranulin levels without serious adverse effects. This suggests that targeting sortilin may provide therapeutic benefits for conditions like frontotemporal dementia where PGRN deficiency is implicated .

Table: Summary of Key Findings

| Study | Findings | Implications |

|---|---|---|

| PMC5423541 | Sort1 knockout mice showed altered glucose metabolism but no obesity impact. | Suggests redundant roles in metabolic regulation. |

| PMC10543011 | AF38469 enhances lysosomal function and reduces neuroinflammation. | Potential treatment for lysosomal storage disorders. |

| Neurology Study | AL101 increases PGRN levels in FTD models. | Supports targeting sortilin for neurodegenerative diseases. |

| PMC11196447 | Sortilin regulates LDL-C and VLDL metabolism linked to atherosclerosis. | Highlights sortilin as a therapeutic target for CVD. |

Q & A

Q. What experimental methods are used to determine the IC50 of Sortilin Antagonist 1 in inhibiting neurotensin (NTS) binding to sortilin?

The IC50 value (20 nM) is typically determined using competitive binding assays, such as fluorescence polarization or radioligand displacement assays. Researchers incubate this compound with recombinant sortilin and a labeled NTS ligand, measuring the displacement of the ligand. Dose-response curves are generated to calculate the IC50 . Validation with positive controls (e.g., known sortilin ligands) and negative controls (e.g., solvent-only samples) ensures specificity.

Q. How should researchers prepare in vivo formulations of this compound for animal studies?

Due to limited aqueous solubility, common formulations include:

- Intravenous injection : 10% DMSO, 5% Tween 80, 85% saline.

- Oral administration : Suspension in 0.5% carboxymethyl cellulose sodium (CMC-Na). Ensure sequential solvent mixing (e.g., dissolve in DMSO first) and confirm solution clarity before administration. Stability testing at 4°C or -20°C is critical for reproducibility .

Q. What are the primary cellular or animal models used to study this compound in neurological diseases?

Common models include:

- In vitro : Neuronal cell lines (e.g., SH-SY5Y, PC12) to assess NTS-signaling modulation.

- In vivo : Transgenic mouse models of Alzheimer’s disease or frontotemporal dementia, where sortilin-mediated lysosomal dysfunction is implicated. Include wild-type controls to isolate antagonist-specific effects .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy data of this compound across different disease models (e.g., neurodegenerative vs. cardiovascular studies)?

Contradictions may arise from tissue-specific sortilin interactions (e.g., lysosomal sorting in neurons vs. calcification pathways in vasculature). To address this:

- Perform comparative transcriptomics/proteomics to identify co-factors (e.g., TFEB in lysosomal biogenesis vs. inflammatory cytokines in endothelial dysfunction).

- Use isoform-specific antibodies (e.g., Sortilin Antibody #20681) to validate target engagement in each model .

Q. What strategies are recommended for validating the specificity of this compound in complex biological systems?

- Genetic knockdown : Compare antagonist effects in wild-type vs. SORT1 knockout models.

- Off-target profiling : Screen against related receptors (e.g., p75NTR) using high-throughput binding assays.

- Functional rescue : Co-administer exogenous NTS to reverse antagonist effects, confirming mechanism-specific activity .

Q. How does this compound modulate lysosomal function in Batten disease models, and what methodological considerations are critical for reproducibility?

In CLN1-8 models, the antagonist reduces lysosomal storage material by enhancing TFEB-mediated lysosomal biogenesis. Key steps include:

- Quantifying lysosomal enzyme activity (e.g., β-hexosaminidase) and substrate clearance via fluorometric assays.

- Monitoring autophagic flux with LC3-II/LC3-I ratios and p62 degradation assays.

- Standardize cell culture conditions (e.g., serum starvation timing) to minimize variability .

Q. What experimental designs are optimal for studying this compound in diabetic retinopathy models?

- In vivo : Use streptozotocin-induced diabetic rodents, assessing retinal neuron survival via immunohistochemistry (e.g., Sortilin Antibody YA3243).

- In vitro : Retinal ganglion cells (RGC-5 line) exposed to high glucose, measuring apoptosis (TUNEL assay) and p75NTR/sortilin complex activation (co-immunoprecipitation) .

Q. How can researchers address solubility challenges in high-concentration dosing studies?

- Co-solvent systems : Test combinations like PEG-400/ethanol/saline (1:1:8) for improved solubility.

- Nanoparticle encapsulation : Use PLGA-based carriers to enhance bioavailability and reduce solvent toxicity.

- Monitor pharmacokinetics (e.g., Cmax, AUC) to ensure therapeutic exposure levels .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC50/IC50.

- ANOVA with post-hoc tests : Compare treatment groups in multi-dose experiments (e.g., Tukey’s test for pairwise comparisons).

- Report confidence intervals and effect sizes to contextualize biological significance .

Q. How should researchers document and share experimental protocols for reproducibility?

- Follow CONSORT guidelines for in vivo studies, detailing randomization, blinding, and sample size calculations.

- Provide raw data and analysis scripts in supplementary materials (e.g., GitHub repositories).

- Include step-by-step formulation protocols and stability data in accordance with Beilstein Journal of Organic Chemistry standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.